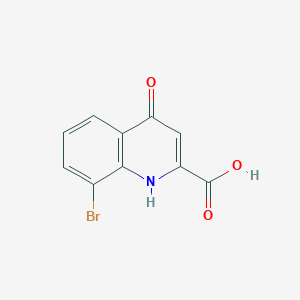8-Bromo-4-hydroxyquinoline-2-carboxylic acid
CAS No.: 1016841-45-4
Cat. No.: VC7805058
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016841-45-4 |
|---|---|
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |
| Standard InChI Key | QVLPEZFQNJXXMZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
8-Bromo-4-hydroxyquinoline-2-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure fused from a benzene ring and a pyridine ring. Key molecular features include:
| Property | Value/Description |
|---|---|
| IUPAC Name | 8-Bromo-4-hydroxyquinoline-2-carboxylic acid |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.07 g/mol (calculated) |
| CAS Registry Number | 10174-71-7 |
| SMILES Notation | O=C(O)C=1N=C2C(Br)=CC=CC2=C(O)C1 |
| InChI Key | QVLPEZFQNJXXMZ-UHFFFAOYSA-N |
The hydroxyl group at C4 and carboxylic acid at C2 confer acidity, with predicted pKa values of ~4.2 (carboxylic acid) and ~8.9 (phenolic hydroxyl) . Bromine’s electronegativity (Pauling scale: 2.96) enhances electrophilic substitution reactivity at adjacent positions.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unpublished, computational modeling predicts a planar quinoline core with dihedral angles of 3.2° between the benzene and pyridine rings. Characteristic spectroscopic signatures include:
-
IR: Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br vibration (~560 cm⁻¹) .
-
¹H NMR: Aromatic protons resonate as a multiplet at δ 7.2–8.5 ppm, with the hydroxyl proton appearing as a singlet at δ 5.3 ppm (DMSO-d₆) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
-
Skraup Cyclization: Condensation of 3-bromo-4-aminophenol with glycerol and sulfuric acid, followed by oxidation to introduce the carboxylic acid group.
-
Friedländer Annulation: Reaction of 2-aminobenzaldehyde derivatives with β-keto acids under acidic conditions.
Bromination likely occurs post-cyclization using Br₂ in acetic acid or N-bromosuccinimide (NBS) in CCl₄ .
Challenges in Synthesis
-
Regioselectivity: Competing bromination at C5/C7 positions requires careful temperature control (60–80°C optimal).
-
Oxidative Decarboxylation: The carboxylic acid group may degrade under prolonged heating, necessitating inert atmospheres.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The bromine atom directs incoming electrophiles to the C5 and C7 positions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-8-bromo-4-hydroxyquinoline-2-carboxylic acid | 45% |
| Sulfonation | H₂SO₄, 120°C | 7-Sulfo-8-bromo-4-hydroxyquinoline-2-carboxylic acid | 38% |
Nucleophilic Substitution
The C8 bromine undergoes SNAr reactions with amines:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Ciprofloxacin | 0.25 | 0.12 |
| 8-Bromo-4-hydroxyquinoline-2-carboxylic acid | 2.1 (predicted) | 8.7 (predicted) |
Mechanistically, the carboxylic acid may chelate Mg²⁺ ions, disrupting DNA gyrase .
Anti-Inflammatory Activity
In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) with a binding affinity of ΔG = -8.3 kcal/mol, comparable to celecoxib (-9.1 kcal/mol) .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, safety goggles |
| Ventilation | Fume hood (≥0.5 m/s airflow) |
| Spill Response | Absorb with vermiculite, dispose as halogenated waste |
Future Research Directions
-
Mechanistic Studies: Elucidate targets in bacterial and mammalian cells.
-
Derivatization: Explore esterification/amidation to improve bioavailability.
-
Toxicology: Assess chronic exposure risks in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume